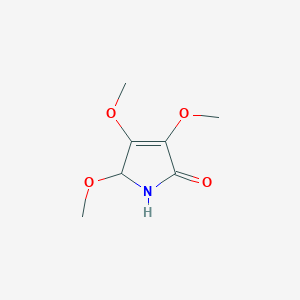
Ácido 2-(4-(((9H-Fluoren-9-il)metoxi)carbonil)piperazin-1-il)acético
Descripción general
Descripción
The compound of interest involves a complex structure featuring a piperazine ring, an acetic acid moiety, and a fluorenylmethoxy carbonyl group. It represents a class of compounds known for their relevance in chemical synthesis, molecular structure analysis, and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step reactions, including acylation, reduction, and protection/deprotection strategies. For instance, Kogan and Rawson (1992) described the synthesis of chiral piperazineacetic acid esters, which might share some synthetic pathways with the compound (Kogan & Rawson, 1992). Veerman et al. (2003) discussed the synthesis of piperazine-3-ones, highlighting techniques that could be applicable to synthesizing complex piperazine derivatives (Veerman et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds like EPBA, closely related to the target compound, showcases the piperazine ring's chair conformation and its interactions with other molecular moieties. Faizi et al. (2016) provided insights into the crystal structure of a similar compound, emphasizing the spatial arrangement and bond angles critical for understanding the chemical behavior of these molecules (Faizi et al., 2016).
Chemical Reactions and Properties
Piperazine-based compounds engage in various chemical reactions, including nucleophilic substitutions and cyclization processes, contributing to their versatility in synthesis. The reactivity can be influenced by substituents on the piperazine ring and the nature of the reacting partners.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for the application and handling of these compounds. Studies like that of Ntirampebura et al. (2008) on organic crystal engineering provide valuable data on crystal packing and physical characteristics relevant to similar compounds (Ntirampebura et al., 2008).
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Fmoc-(4-carboximetil)piperazina: se utiliza principalmente en la síntesis de péptidos. Sirve como un grupo protector de amino que se puede eliminar en condiciones básicas suaves sin afectar la cadena peptídica . Esta característica es particularmente útil en la síntesis de péptidos en fase sólida (SPPS), donde el compuesto se puede utilizar para introducir cadenas laterales de piperazina carboximetilada en la secuencia peptídica.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
It’s known that fmoc-based compounds are generally used in peptide synthesis .
Mode of Action
They protect the amine group during the synthesis process and can be removed under mildly basic conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of Fmoc-based compounds can be affected by pH, temperature, and solvent conditions . These factors are carefully controlled during peptide synthesis to ensure the successful application of these compounds.
Propiedades
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPGFGLHGFRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359660 | |
| Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180576-05-0 | |
| Record name | 1-Fmoc-4-(carboxymethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180576-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)





